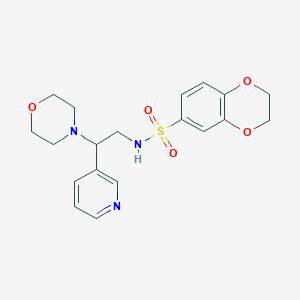

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as GSK1016790A, is a selective and potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues, including the nervous system, cardiovascular system, respiratory system, and urinary system. The activation of TRPV4 has been implicated in various physiological and pathological processes, such as pain sensation, inflammation, osmoregulation, and vascular tone regulation. Therefore, GSK1016790A has been widely used as a tool compound to study the role of TRPV4 in these processes.

Wirkmechanismus

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide activates TRPV4 by binding to a specific site on the channel protein. This binding induces a conformational change in the protein, leading to the opening of the channel pore and the influx of calcium ions into the cell. The influx of calcium ions then activates downstream signaling pathways, such as the activation of protein kinase C and the release of nitric oxide.

Biochemical and physiological effects:

The activation of TRPV4 by N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have various biochemical and physiological effects. For example, the activation of TRPV4 in sensory neurons leads to the sensation of heat and mechanical force, while the activation of TRPV4 in endothelial cells leads to the release of nitric oxide and the relaxation of blood vessels. The activation of TRPV4 in lung epithelial cells leads to the regulation of fluid and ion transport, while the activation of TRPV4 in chondrocytes leads to the regulation of cartilage metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages as a tool compound for studying TRPV4. First, it is a selective and potent agonist of TRPV4, which allows for the specific activation of the channel without affecting other ion channels or receptors. Second, it has good solubility and stability, which allows for easy handling and storage. Third, it has been extensively characterized in vitro and in vivo, which allows for the comparison of results across different studies.

However, N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide also has some limitations as a tool compound. First, it is a synthetic compound that may have off-target effects or toxicity that are not fully understood. Second, it may not fully recapitulate the physiological or pathological conditions in which TRPV4 is activated, which may limit its relevance in certain studies. Third, it may not be suitable for long-term or chronic studies, as repeated or prolonged exposure to N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may lead to desensitization or downregulation of TRPV4.

Zukünftige Richtungen

There are several future directions for the study of TRPV4 using N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. First, more studies are needed to fully understand the physiological and pathological roles of TRPV4 in different tissues and systems. Second, more studies are needed to investigate the downstream signaling pathways and effector molecules that are activated by TRPV4. Third, more studies are needed to investigate the potential therapeutic applications of TRPV4 modulation in various diseases and conditions, such as pain, inflammation, and cardiovascular disorders. Fourth, more studies are needed to develop more selective and potent TRPV4 modulators that may have improved pharmacological properties and therapeutic potential.

Synthesemethoden

The synthesis of N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been described in detail in a patent application by GlaxoSmithKline. In brief, the synthesis involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-aminopyridine to form 2-(3-methoxy-4-hydroxyphenyl)pyridine. The latter is then reacted with 2-(chloromethyl)oxirane in the presence of a base to form N-(2-(3-methoxy-4-hydroxyphenyl)pyridin-3-yl)methanesulfonamide. The final step involves the reaction of the latter with morpholine in the presence of a base to form N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used as a tool compound to study the role of TRPV4 in various physiological and pathological processes. For example, N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to activate TRPV4 in cultured cells and in vivo, leading to the influx of calcium ions and the activation of downstream signaling pathways. N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been used to study the role of TRPV4 in pain sensation, inflammation, osmoregulation, and vascular tone regulation.

Eigenschaften

Produktname |

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

|---|---|

Molekularformel |

C19H23N3O5S |

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

InChI |

InChI=1S/C19H23N3O5S/c23-28(24,16-3-4-18-19(12-16)27-11-10-26-18)21-14-17(15-2-1-5-20-13-15)22-6-8-25-9-7-22/h1-5,12-13,17,21H,6-11,14H2 |

InChI-Schlüssel |

IQBGYWHWKNGSRI-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CN=CC=C4 |

Kanonische SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CN=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253948.png)

![N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)

![2-((2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thio)-N-phenylacetamide](/img/structure/B253954.png)

![2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253970.png)

![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253971.png)

![Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B253976.png)

![N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253977.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253978.png)

![2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)